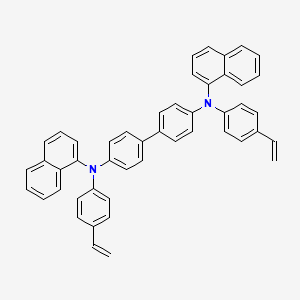
3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(4-フルオロフェニル)-1H-ピラゾール-4-イル)プロパン酸は、ピラゾール環に結合したフルオロフェニル基と、さらにプロパン酸部分に結合した有機化合物です。
準備方法
合成経路および反応条件
3-(1-(4-フルオロフェニル)-1H-ピラゾール-4-イル)プロパン酸の合成は、通常、ピラゾール環の形成、続いてフルオロフェニル基とプロパン酸部分の導入を含む。一般的な方法の1つは、適切なヒドラジン誘導体をα、β-不飽和カルボニル化合物と環化させてピラゾール環を形成することです。フルオロフェニル基は求電子置換反応によって導入することができ、プロパン酸部分はその後の加水分解に続いてエステル化によって付加することができます。
工業生産方法
この化合物の工業生産には、収率と純度を高くするために最適化された反応条件が伴う場合があります。これには、触媒の使用、制御された温度、および反応を促進する特定の溶媒が含まれます。このプロセスには、目的の生成物を分離するための再結晶またはクロマトグラフィーなどの精製工程が含まれる場合もあります。
化学反応の分析
反応の種類
3-(1-(4-フルオロフェニル)-1H-ピラゾール-4-イル)プロパン酸は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応は、この化合物をアルコールまたはアミンに変換することができます。
置換: フルオロフェニル基は、求核芳香族置換反応に関与することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 水酸化物イオン (OH-) やアミンなどの求核剤は、塩基性条件下で使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が得られる場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学的研究の応用
3-(1-(4-フルオロフェニル)-1H-ピラゾール-4-イル)プロパン酸は、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子の合成における構成ブロックとして使用されます。
生物学: この化合物は、酵素相互作用と代謝経路を研究するために使用することができます。
産業: この化合物は、ユニークな特性を持つ新素材の開発に使用することができます。
作用機序
3-(1-(4-フルオロフェニル)-1H-ピラゾール-4-イル)プロパン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。フルオロフェニル基は、疎水性相互作用を介して結合親和性を高めることができ、ピラゾール環は水素結合やその他の非共有結合相互作用に関与することができます。これらの相互作用は、標的分子の活性を調節し、さまざまな生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
3-(4-フルオロフェニル)プロパン酸: 構造は似ていますが、ピラゾール環がありません。
4-フルオロケイ皮酸: フルオロフェニル基を含んでいますが、異なる骨格を持っています。
2-フェニルプロパン酸: 同じ骨格ですが、フルオロフェニル基がありません。
独自性
3-(1-(4-フルオロフェニル)-1H-ピラゾール-4-イル)プロパン酸は、フルオロフェニル基とピラゾール環の組み合わせにより、独特の化学的および生物学的特性を付与することができます。この組み合わせは、さまざまな用途における化合物の安定性、結合親和性、特異性を高めることができます。
類似化合物との比較
Similar Compounds
3-(4-Fluorophenyl)propanoic acid: Similar in structure but lacks the pyrazole ring.
4-Fluorocinnamic acid: Contains a fluorophenyl group but has a different backbone.
2-Phenylpropanoic acid: Similar backbone but lacks the fluorophenyl group.
Uniqueness
3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is unique due to the combination of the fluorophenyl group and the pyrazole ring, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, binding affinity, and specificity in various applications.
特性
分子式 |
C12H11FN2O2 |
|---|---|
分子量 |
234.23 g/mol |
IUPAC名 |
3-[1-(4-fluorophenyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C12H11FN2O2/c13-10-2-4-11(5-3-10)15-8-9(7-14-15)1-6-12(16)17/h2-5,7-8H,1,6H2,(H,16,17) |
InChIキー |
UZYUONXEMYGIFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CCC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12041107.png)


![N'-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041135.png)

![N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride](/img/structure/B12041147.png)



![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12041158.png)
![(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide](/img/structure/B12041161.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041171.png)

